molecular formula C24H16Cl2N2O4 B2603630 4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate CAS No. 380476-43-7

4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate

Cat. No.: B2603630
CAS No.: 380476-43-7
M. Wt: 467.3
InChI Key: USTDTNRMSCHQNQ-UHFFFAOYSA-N
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Description

4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of phenyl benzoates This compound is characterized by its complex structure, which includes a cyano group, a carbamoyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyano intermediate: The reaction begins with the formation of a cyano intermediate by reacting 3,5-dichloroaniline with acrylonitrile under basic conditions.

    Carbamoylation: The cyano intermediate is then subjected to carbamoylation using a suitable carbamoylating agent such as phosgene or carbonyldiimidazole.

    Coupling with 4-methoxybenzoic acid: The final step involves the esterification of the carbamoylated intermediate with 4-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the cyano group converted to an amine group.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl benzoate
  • 4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-chlorobenzoate
  • 4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-nitrobenzoate

Uniqueness

4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O4/c1-31-21-8-4-16(5-9-21)24(30)32-22-6-2-15(3-7-22)10-17(14-27)23(29)28-20-12-18(25)11-19(26)13-20/h2-13H,1H3,(H,28,29)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTDTNRMSCHQNQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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